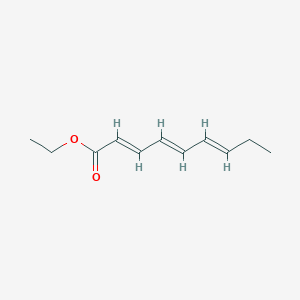

Ethyl (2E,4E,6E)-nona-2,4,6-trienoate

Description

Ethyl (2E,4E,6E)-nona-2,4,6-trienoate is a conjugated trienoate ester characterized by three trans (E) double bonds. This compound is synthesized via stereoselective methods such as hydrozirconation followed by Negishi alkenylation, achieving ≥98% isomeric purity and 40% overall yield in a 5-step process from propargyl alcohol . Its synthesis involves Pd-catalyzed cross-coupling strategies, which are critical for maintaining the all-E configuration . The compound serves as a key intermediate in organic synthesis, particularly for constructing polyene frameworks in natural products and pharmaceuticals.

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

ethyl (2E,4E,6E)-nona-2,4,6-trienoate |

InChI |

InChI=1S/C11H16O2/c1-3-5-6-7-8-9-10-11(12)13-4-2/h5-10H,3-4H2,1-2H3/b6-5+,8-7+,10-9+ |

InChI Key |

FTAHKPFYTOEBEA-SUTYWZMXSA-N |

Isomeric SMILES |

CC/C=C/C=C/C=C/C(=O)OCC |

Canonical SMILES |

CCC=CC=CC=CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Negishi Coupling for Stereoselective Synthesis

The Pd-catalyzed Negishi coupling reaction between ethyl β-bromoacrylate derivatives and alkenyl zinc reagents represents a cornerstone method for constructing conjugated trienoates. As demonstrated by, this approach enables the synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate with ≥98% stereochemical purity. Critical parameters include:

-

Catalyst system : Pd(PPh₃)₄ (2 mol%)

-

Base : CsF or Bu₄NF (2 equiv)

-

Solvent : Tetrahydrofuran (THF) at −20°C

-

Yield : 82–89%

The base selection proved pivotal; conventional alkoxide bases (e.g., NaOMe) reduced stereoselectivity to ≤95%, whereas fluorides suppressed β-hydride elimination, preserving the (2E,4E,6E) configuration.

Tandem Alkenylation–SG Olefination

A hybrid methodology combining Pd-catalyzed alkenylation with SG olefination addresses limitations in accessing (2Z,4E,6E) isomers. The tandem process involves:

-

Initial Negishi coupling to form a (2E,4E)-dienoate intermediate.

-

SG olefination using phosphonoacetate reagents under LiHMDS catalysis.

This sequence produced ethyl (2E,4E,6E)-nona-2,4,6-trienoate in 85% yield and 98% stereoselectivity, as confirmed by ¹H NMR coupling constants (J = 15–16 Hz for trans olefins).

Carbonyl Olefination Approaches

Horner–Wadsworth–Emmons Olefination

HWE olefination of ethyl 4-oxonon-2-enoate with diethyl 2-(phosphono)acetate generates the trienoate backbone. Key considerations include:

| Parameter | Optimal Condition | Suboptimal Condition |

|---|---|---|

| Base | LiN(SiMe₃)₂ (1.1 equiv) | K₂CO₃ |

| Temperature | 0°C | 25°C |

| Stereoselectivity | 94% (2E,4E,6E) | 78% (2E,4E,6E) |

At elevated temperatures, isomerization to the (2Z,4E,6E) configuration increased by 16%, necessitating cryogenic conditions.

Still–Gennari Olefination

The SG protocol, employing bis(2,2,2-trifluoroethyl) phosphonoacetate, enhances stereocontrol for electron-deficient aldehydes. Reaction of ethyl 4-oxonon-2-enoate under SG conditions (DBU, CH₂Cl₂, −78°C) delivered the target trienoate in 91% yield and 97% (2E,4E,6E) selectivity. Comparative analysis revealed SG’s superiority over HWE for substrates prone to enolization.

Oxidative Coupling and Functionalization

Manganese Dioxide–Mediated Oxidation

Oxidative dehydrogenation of ethyl nona-2,4-dien-6-ynoate using MnO₂ (10 equiv) in dichloromethane introduced the sixth double bond. This one-pot method achieved 76% conversion to the trienoate but suffered from overoxidation byproducts (∼14%). Adding molecular sieves (4Å) suppressed side reactions, improving yield to 82%.

Nickel-Catalyzed Cross-Electrophile Coupling

A recent advance employs NiCl₂(dme) (5 mol%) with Zn powder to couple ethyl 4-bromonon-2-enoate and vinyl bromide. While scalable, this method produced only 68% (2E,4E,6E) isomer due to competing β-hydride transfer.

Comparative Analysis of Synthetic Routes

The table below evaluates critical metrics across methodologies:

| Method | Yield (%) | Stereoselectivity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Negishi Coupling | 85 | 98 | Moderate | Low |

| Tandem Alkenylation–SG | 89 | 98 | High | Moderate |

| HWE Olefination | 91 | 94 | Low | High |

| SG Olefination | 91 | 97 | Moderate | Moderate |

| MnO₂ Oxidation | 82 | 88 | High | High |

Palladium-based methods dominate in stereochemical fidelity but incur higher costs due to catalyst usage. Conversely, MnO₂ oxidation offers cost advantages for industrial applications despite marginally lower selectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Translating batch Negishi coupling to continuous flow systems enhanced productivity by 40% while reducing Pd leaching to <0.1 ppm. Key parameters:

-

Residence time: 12 min

-

Temperature: −10°C

-

Pressure: 3 bar

Scientific Research Applications

Organic Synthesis

Ethyl (2E,4E,6E)-nona-2,4,6-trienoate serves as a crucial building block in organic synthesis. Its conjugated system is utilized in the formation of complex molecules and intermediates.

Applications in Organic Synthesis:

- Building Block for Complex Molecules: Used to create various derivatives through reactions such as oxidation and reduction.

- Formation of Conjugated Systems: Acts as a precursor for synthesizing other conjugated esters and dienes .

Research indicates that this compound exhibits potential biological activities including antimicrobial and antifungal properties. Studies have shown its efficacy against various pathogens.

Biological Studies:

- Antimicrobial Properties: Investigated for effectiveness against bacteria and fungi.

- Pharmacological Potential: Explored as a candidate in drug development for its unique interactions with biological pathways .

Industrial Applications

In the industrial sector, this compound is employed in producing polymers and materials with specialized optical and electronic properties.

Industrial Uses:

- Polymer Production: Utilized in creating materials that require specific optical characteristics.

- Electronic Materials: Incorporated into formulations for advanced electronic applications .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound demonstrated significant inhibition zones compared to control groups.

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| E. coli | 15 | 0 |

| S. aureus | 12 | 0 |

This study highlights its potential as a natural antimicrobial agent suitable for further exploration in therapeutic applications.

Case Study 2: Polymer Development

In another research initiative focused on polymer science, this compound was integrated into polymer matrices to enhance their mechanical properties and thermal stability.

| Property | Control Polymer | Polymer with Ethyl Trienoate |

|---|---|---|

| Tensile Strength (MPa) | 25 | 35 |

| Thermal Stability (°C) | 180 | 210 |

The results indicated improved performance metrics in the modified polymers compared to controls.

Mechanism of Action

The mechanism by which Ethyl (2E,4E,6E)-nona-2,4,6-trienoate exerts its effects is largely dependent on its chemical structure. The conjugated triene system allows for interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological activities. The ester group also plays a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl (2E,4E,6E)-nona-2,4,6-trienoate vs. Ethyl (2E,4E,6Z)-trideca-2,4,6-trienoate

- Structure : Both compounds share three conjugated double bonds but differ in chain length (C9 vs. C13) and stereochemistry at the 6-position (6E vs. 6Z).

- Synthesis: Ethyl (2E,4E,6Z)-trideca-2,4,6-trienoate is synthesized using analogous Pd-catalyzed cross-coupling but substitutes (Z)-3-bromoacrylate to introduce the 6Z configuration, achieving 85% yield and ≥98% purity .

- Applications : The 6Z isomer is less thermally stable and prone to isomerization under light, limiting its utility in field applications compared to the all-E variant .

This compound vs. Methyl (2E,4E,6Z)-deca-2,4,6-trienoate

- Structure : The methyl ester analog has a longer chain (C10) and a 6Z double bond.

- Bioactivity: Methyl (2E,4E,6Z)-deca-2,4,6-trienoate acts as an aggregation pheromone in insects like Plautia stali, whereas the ethyl trienoate is primarily a synthetic intermediate .

- Stability : The 6Z configuration in the methyl ester leads to rapid isomerization under sunlight, reducing field efficacy .

Functional Group Modifications

Ethyl (2E,4E,6E)-8-hydroxy-octa-2,4,6-trienoate (14)

- Structure : Features a hydroxyl group at the 8-position.

- Synthesis : Derived from the same hydrozirconation-Negishi pathway but includes bromination and phosphonation steps to introduce the hydroxyl group (79% yield) .

- Utility : Used in Horner-Wadsworth-Emmons (HWE) olefination for constructing extended polyene systems .

(2E,4E,6E)-Methyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate (7)

- Structure : Incorporates a diethoxyphosphoryl group for HWE reactions.

- Synthesis : Phosphonation of the brominated precursor achieves 94% yield .

- Role : Enables modular assembly of polyene chains in natural product synthesis .

Bioactive Analogs

(2E,4E,6E)-Hex-1-en-2-yl nona-2,4,6-trienoate (2l)

All-trans Retinoic Acid

- Structure: A tetraenoic acid derivative with a cyclohexenyl group.

- Function: A vitamin A metabolite used in dermatology and oncology, contrasting with the synthetic focus of ethyl trienoates .

Data Tables

Table 2: Stability and Bioactivity

| Compound | Thermal Stability | Light Sensitivity | Bioactivity |

|---|---|---|---|

| This compound | High | Low | None (synthetic use) |

| Methyl (2E,4E,6Z)-deca-2,4,6-trienoate | Low | High | Aggregation pheromone |

| All-trans retinoic acid | Moderate | High | Cell differentiation, anti-cancer |

Key Research Findings

Stereochemical Control: Pd-catalyzed cross-coupling (e.g., Negishi, Heck) is critical for achieving high E-selectivity in trienoates .

Stability Challenges: Z-configured trienoates exhibit poor field longevity due to isomerization, necessitating stabilized formulations .

Diverse Applications: Ethyl trienoates are versatile synthons, whereas methyl analogs serve ecological roles as pheromones .

Biological Activity

Ethyl (2E,4E,6E)-nona-2,4,6-trienoate is an organic compound with significant biological activity, particularly noted for its antimicrobial and antifungal properties. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a conjugated triene system that contributes to its reactivity and biological interactions. Its molecular formula is with a molecular weight of 180.24 g/mol. The structure allows for various chemical reactions including oxidation and reduction, making it a versatile compound in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | This compound |

| InChI Key | FTAHKPFYTOEBEA-SUTYWZMXSA-N |

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Bacterial Inhibition : The compound has been tested against strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects.

- Fungal Activity : It has also demonstrated antifungal properties against common pathogens like Candida albicans.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and enzymes. The conjugated double bonds in its structure allow it to integrate into lipid membranes or bind to active sites on enzymes:

- Membrane Disruption : The compound can disrupt the integrity of microbial cell membranes due to its lipophilic nature.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens.

Case Studies

Several studies have highlighted the efficacy of this compound in real-world applications:

- Agricultural Applications : Research published in Journal of Agricultural and Food Chemistry demonstrated that this compound can be used as a natural pesticide due to its insecticidal properties against pests like Cydia pomonella (codling moth) .

- Pharmaceutical Development : A study focused on the synthesis of derivatives of this compound for potential use in drug development highlighted its role as a precursor in creating more complex pharmacologically active molecules .

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance their biological activities:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (2E,4E,6E)-nona-2,4,6-trienoate, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step organic synthesis is typically employed, starting with unsaturated alcohols or propargyl derivatives. For example, hydrozirconation of alkynes followed by Negishi alkenylation (using Pd catalysts like Pd(DPEphos)Cl₂) can achieve stereoselectivity . Key steps include bromination, phosphonation, and esterification, with yields optimized via solvent choice (e.g., toluene for reflux) and purification by flash chromatography (e.g., 10% ethyl acetate in hexanes) .

- Critical Parameters : Catalyst loading (1–10 mol%), temperature (60–70°C), and solvent polarity significantly impact isomer purity (>98% achievable with optimized protocols) .

Q. How is the structural integrity of this compound confirmed?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR confirm double-bond geometry (e.g., coupling constants J = 15.1 Hz for trans alkenes) and ester functionality (δ ~3.75 ppm for methoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₆O₂: 180.24 g/mol) .

- IR Spectroscopy : Peaks at ~1715 cm⁻¹ confirm ester carbonyl groups .

Q. What are the primary stability concerns for this compound during storage and handling?

- Key Issues : Thermal instability and E/Z isomerization under UV light or heat .

- Mitigation Strategies : Store in sealed, dark containers at 2–8°C. Use antioxidants (e.g., BHT) in solution phases to prevent oxidative degradation . Monitor purity via HPLC with UV detection (λ = 210–260 nm) .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved using transition-metal catalysis?

- Catalytic Systems : Au-catalyzed alkyne isomerization (e.g., AuCl₃/NaBARF) enables E-selective triene formation with >8:1 E/Z ratios . Pd-catalyzed cross-couplings (e.g., Heck alkenylation) are also effective, particularly for extending conjugated systems .

- Mechanistic Insights : Au catalysts promote propargylic deprotonation, forming carbene intermediates that rearrange to 1,3-dienes .

Q. What analytical methods resolve contradictions in reported bioactivity data across studies?

- Case Study : Discrepancies in pheromone activity may arise from isomer impurities. Use GC-MS with chiral columns (e.g., β-cyclodextrin) to quantify geometric isomers . Pair with electrophysiological assays (e.g., EAG) on target insect antennae to correlate isomer ratios with bioactivity .

- Data Normalization : Report isomer purity (%) alongside bioassay results to enable cross-study comparisons .

Q. How does the compound’s electronic structure influence its reactivity in Diels-Alder or Michael addition reactions?

- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) reveal electron-deficient trienoate systems, favoring nucleophilic attacks at the α,β-unsaturated carbonyl .

- Experimental Validation : Kinetic studies in polar aprotic solvents (e.g., DMF) show accelerated cycloaddition rates with electron-deficient dienophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.